molecular formula C11H16O2 B1276392 Acetaldehyde benzyl ethyl acetal CAS No. 66222-24-0

Acetaldehyde benzyl ethyl acetal

Cat. No.: B1276392
CAS No.: 66222-24-0
M. Wt: 180.24 g/mol
InChI Key: QZLCHWYDADOBGM-UHFFFAOYSA-N
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Description

It is a colorless liquid with a sweet, floral odor and is used in various industrial applications. The compound has a molecular formula of C11H16O2 and a molecular weight of 180.24 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetaldehyde benzyl ethyl acetal is typically synthesized through the reaction between benzene and ethylene oxide in the presence of a catalyst. The reaction can be carried out under different conditions, with varying yields and purity. The product is then purified through distillation, resulting in a colorless, transparent liquid.

Industrial Production Methods

In industrial settings, the production of benzene, ((1-ethoxyethoxy)methyl)- involves large-scale reactions between benzene and ethylene oxide. The process is optimized for high yield and purity, and the product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde benzyl ethyl acetal undergoes several types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the addition of hydrogen atoms.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitro compounds, and alkyl halides.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are often employed.

Major Products Formed

    Electrophilic Aromatic Substitution: The major products depend on the electrophile used.

    Oxidation: Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones, depending on the specific conditions.

    Reduction: Reduction typically results in the formation of hydrogenated products, such as cyclohexane derivatives.

Scientific Research Applications

Acetaldehyde benzyl ethyl acetal has a wide range of applications in scientific research, including:

    Chemistry: It is used as a solvent for various organic compounds and as a reactant in organic synthesis.

    Biology: The compound is utilized in biochemical studies to investigate the interactions of aromatic hydrocarbons with biological molecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: this compound is employed in the production of agrochemicals, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzene, ((1-ethoxyethoxy)methyl)- involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:

    Formation of a Sigma Complex: The electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate.

    Deprotonation: A proton is removed from the intermediate, yielding a substituted benzene ring.

Comparison with Similar Compounds

Acetaldehyde benzyl ethyl acetal can be compared with other similar compounds, such as:

    1-ethoxy-2-methylbenzene: This compound has a similar structure but differs in the position of the ethoxy group.

    tert-Butoxybenzene: This compound has a tert-butyl group instead of the ethoxyethoxy group.

The uniqueness of benzene, ((1-ethoxyethoxy)methyl)- lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to other benzene derivatives.

Properties

IUPAC Name

1-ethoxyethoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-3-12-10(2)13-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLCHWYDADOBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20867213
Record name [(1-Ethoxyethoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20867213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66222-24-0
Record name Benzene, ((1-ethoxyethoxy)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066222240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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